6-(trifluoromethyl)-9H-carbazol-3-amine
Description
Properties
CAS No. |
872604-26-7 |
|---|---|
Molecular Formula |
C13H9F3N2 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)-9H-carbazol-3-amine |
InChI |
InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(17)2-4-12(10)18-11/h1-6,18H,17H2 |
InChI Key |
YDMHQGDKHNGZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
This method involves the acylation of carbazole derivatives:
Nitration and Reduction
Another effective method involves nitration followed by reduction:
Direct Amination
Direct amination of carbazole derivatives can also be employed:
Reagents : Carbazole derivatives, amines, and palladium catalysts.
Procedure : Carbazole is reacted with an amine under palladium catalysis, typically in a solvent like toluene or DMF at elevated temperatures. This method allows for direct introduction of the amino group.
Detailed Synthesis Pathways
The following table summarizes detailed synthesis pathways for 6-(trifluoromethyl)-9H-carbazol-3-amine:
Research Findings on Yields and Purification
Research indicates that yields for these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and purification techniques. For example:
The Friedel-Crafts method typically achieves yields between 70% and 85% but may require careful control of reaction conditions to avoid side reactions.
The nitration followed by reduction has shown yields ranging from 60% to 75%, with purification often necessitating column chromatography due to the formation of byproducts.
Direct amination generally provides yields between 50% and 80%, influenced heavily by the choice of palladium catalyst and reaction atmosphere (inert vs. air).
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Carbazole derivatives, including 6-(trifluoromethyl)-9H-carbazol-3-amine, have been investigated for their antimicrobial properties. Research indicates that compounds with carbazole structures exhibit significant antibacterial, antifungal, and antiviral activities. For instance, 3-amino-carbazoles have been utilized as precursors for synthesizing bioactive compounds with demonstrated efficacy against various pathogens .
Neuroprotective Agents
Recent studies have highlighted the potential of carbazole derivatives as neuroprotective agents. For example, certain analogs have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's . The ability of these compounds to modulate neuroinflammatory responses and oxidative stress makes them candidates for further development in treating neurological disorders .
Antiplasmodial Activity
The compound has also been evaluated for antiplasmodial activity against Plasmodium species, the causative agents of malaria. Studies demonstrated that specific carbazole derivatives possess long-lasting and fast-acting effects, making them suitable for therapeutic applications in malaria treatment .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
6-(Trifluoromethyl)-9H-carbazol-3-amine has been incorporated into the design of OLEDs due to its favorable electronic properties. Carbazole derivatives are known for their excellent hole-transporting capabilities and photoluminescent properties, which are essential for efficient light emission in OLED devices . Research has shown that integrating these compounds into OLED architectures can enhance device performance and color purity.
Fluorescent Dyes
The compound has been explored as a potential fluorescent dye due to its strong luminescence characteristics. Studies have reported the synthesis of new fluorophores based on carbazole units that emit deep-blue light, which is crucial for applications in optoelectronics and display technologies . The incorporation of trifluoromethyl groups can further improve the stability and solubility of these dyes.
Synthesis and Characterization
The synthesis of 6-(trifluoromethyl)-9H-carbazol-3-amine typically involves palladium-catalyzed coupling reactions, which allow for the efficient formation of complex carbazole structures. Various synthetic routes have been developed to optimize yield and purity, including methods that leverage photostimulated reactions without the need for transition metals .
Table: Comparative Synthesis Methods
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural Analogs and Substituent Effects
Below is a comparative analysis of 6-(trifluoromethyl)-9H-carbazol-3-amine with structurally related carbazole derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluoromethyl vs. Chloro/Methyl Substituents :
- The -CF₃ group increases lipophilicity (logP ~3.40) compared to -Cl (logP ~2.80) . This enhances membrane permeability, critical for drug bioavailability.
- In contrast, methyl groups (-CH₃) are less electron-withdrawing and may reduce metabolic stability compared to -CF₃ .
Electron-Withdrawing vs. Ethoxy (-OCH₂CH₃) substituents (as in tris(4-(3,6-diethoxy-9H-carbazol-9-yl)phenyl)amine) are electron-donating, enhancing hole-transport properties in OLEDs .
Biological Activity :
- The nitrobenzylidene derivative (9-ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine) exhibits antimicrobial activity, suggesting that electron-withdrawing groups at position 3 enhance bioactivity .
- Tetrahydrocarbazoles with -Cl or -CH₃ substituents (e.g., 6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl) show receptor-binding specificity, but the -CF₃ analog’s activity remains unexplored .
Physicochemical Properties
- Solubility : The -CF₃ group reduces aqueous solubility compared to -NH₂ or -OH derivatives but improves organic solvent compatibility.
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature applications in materials science .
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